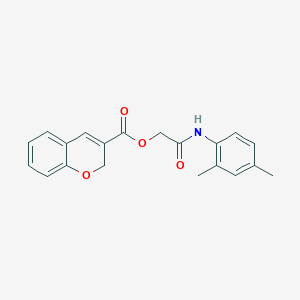
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a chromene core linked to a 2-oxoethyl group and a 2,4-dimethylphenylamino moiety, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehyde with malononitrile or cyanoacetates, followed by the addition of aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids the need for traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to investigate its potential as an anticancer and antiviral compound.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromene Derivatives: Compounds like 4-oxo-4H-chromene-3-carbaldehyde and chromeno[4,3-b]pyridine derivatives share structural similarities.
Phenylamino Compounds: Compounds containing the 2,4-dimethylphenylamino group, such as certain aniline derivatives.
Uniqueness
What sets 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate apart is its unique combination of the chromene core with the 2,4-dimethylphenylamino moiety. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C20H19NO4 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-13-7-8-17(14(2)9-13)21-19(22)12-25-20(23)16-10-15-5-3-4-6-18(15)24-11-16/h3-10H,11-12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
ABWQBDIXZGPLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
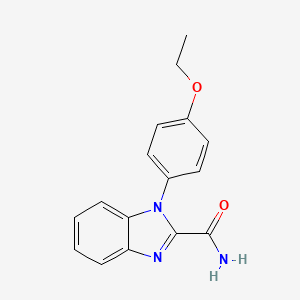

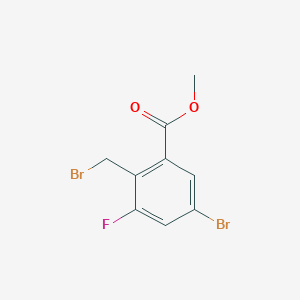
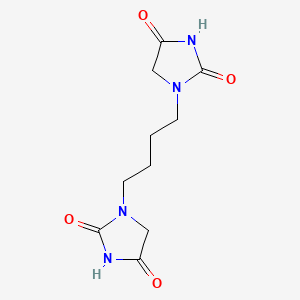

![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)

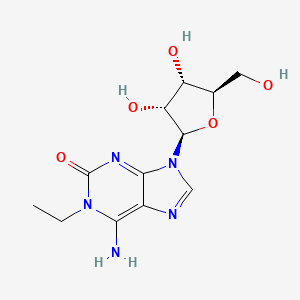

![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)


